N-Acetyl Hemimalonate Outperforms N-Boc Analog in Enantioselective Decarboxylative Protonation (88:12 vs 84:16 er)
In the enantioselective decarboxylative protonation (EDP) reaction catalyzed by QD-thiourea 4a (1 equiv) in THF at 30°C for 72 h, the N-acetyl hemimalonate 2c delivered the product amino acid (ethyl N-acetylphenylalaninate) with an enantiomeric ratio of 88:12 (76% ee, S-configured), whereas the N-Boc analog 2a gave only 84:16 er (68% ee, S) under identical conditions [1]. The isolated yield for 2c was 66%, comparable to 68% for 2a, indicating that the enantioselectivity gain does not come at the expense of conversion efficiency [1].
Comparator (N-Boc): 84:16 er (68% ee)
| Evidence Dimension | Enantioselectivity (enantiomeric ratio, er) in organocatalytic EDP reaction |
|---|---|
| Target Compound Data | 2c (N-Ac): 88:12 er (76% ee, S), 66% isolated yield |
| Comparator Or Baseline | 2a (N-Boc): 84:16 er (68% ee, S), 68% isolated yield |
| Quantified Difference | Δ 4 percentage points in er (8 percentage points in ee); yield difference negligible (2 percentage points) |
| Conditions | QD-thiourea 4a (1 equiv), THF, 30°C, 72 h; er determined by chiral HPLC [1] |
Why This Matters
A 4-point improvement in enantiomeric ratio (from 84:16 to 88:12) translates to a measurable increase in enantiopurity of the final amino acid product, which is critical for pharmaceutical applications where enantiomeric purity directly impacts biological activity and regulatory compliance.
- [1] Pigeaux, M., Laporte, R., Harrowven, D. C., Baudoux, J., & Rouden, J. (2016). Towards a universal organocatalyst for the synthesis of enantioenriched phenylalanine derivatives by enantioselective decarboxylative protonation. Tetrahedron Letters, 57(41), 4599–4603. Table 2, entries 1 and 4. View Source
